(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate
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Overview
Description
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is an organic compound with a complex structure that includes multiple acetoxy groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.
Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.
Oxidation: Diacetoxycyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.
Biology
The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.
Mechanism of Action
The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis
Properties
IUPAC Name |
(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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